molecular formula C8H6BFO2S B13406689 (6-Fluorobenzo[b]thiophen-7-yl)boronic acid

(6-Fluorobenzo[b]thiophen-7-yl)boronic acid

Cat. No.: B13406689
M. Wt: 196.01 g/mol
InChI Key: UEDFXKSELPUSTN-UHFFFAOYSA-N
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Description

(6-Fluorobenzo[b]thiophen-7-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzothiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity .

Industrial Production Methods: Industrial production of (6-Fluorobenzo[b]thiophen-7-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: (6-Fluorobenzo[b]thiophen-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Comparison with Similar Compounds

  • (6-Chlorobenzo[b]thiophen-7-yl)boronic acid
  • (6-Bromobenzo[b]thiophen-7-yl)boronic acid
  • (6-Iodobenzo[b]thiophen-7-yl)boronic acid

Comparison: (6-Fluorobenzo[b]thiophen-7-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H6BFO2S

Molecular Weight

196.01 g/mol

IUPAC Name

(6-fluoro-1-benzothiophen-7-yl)boronic acid

InChI

InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4,11-12H

InChI Key

UEDFXKSELPUSTN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1SC=C2)F)(O)O

Origin of Product

United States

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